molecular formula C14H12N2S B1183350 9-methyl-9H-carbazole-3-carbothioamide

9-methyl-9H-carbazole-3-carbothioamide

Cat. No.: B1183350
M. Wt: 240.324
InChI Key: KEJKCPOQGGTRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9H-carbazole-3-carbothioamide is a carbazole derivative characterized by a methyl group at the 9-position and a carbothioamide (-C(=S)NH₂) substituent at the 3-position of the carbazole scaffold. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in materials science.

Carbazole derivatives typically exhibit strong fluorescence, thermal stability, and tunable electronic properties depending on substituents.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.324

IUPAC Name

9-methylcarbazole-3-carbothioamide

InChI

InChI=1S/C14H12N2S/c1-16-12-5-3-2-4-10(12)11-8-9(14(15)17)6-7-13(11)16/h2-8H,1H3,(H2,15,17)

InChI Key

KEJKCPOQGGTRDD-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=S)N)C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substituent Effects on Physical and Electronic Properties

The table below compares key structural features and properties of 9-methyl-9H-carbazole-3-carbothioamide with analogous carbazole derivatives:

Compound Name Substituents (Position) Key Properties/Applications References
This compound -CH₃ (9), -C(=S)NH₂ (3) Hypothesized fluorescence, potential biological activity (inferred from carbothioamide group) N/A
9-Benzyl-9H-carbazole derivatives -CH₂C₆H₅ (9), variable groups (3) Fluorescence for rare earth cation recognition; λem ~400–500 nm
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole -CH₃ (1,4), -NO₂ (3), -F/-OCH₃ (6) High thermal stability (mp = 240 °C); nitro group enhances electron-withdrawing effects
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole -CH₂CH₃ (9), -COC₆H₃(CH₃) (3) Intermediate for optoelectronic materials; π-conjugation extended via benzoyl group
9-Ethyl-9H-carbazole-3-carbaldehyde -CH₂CH₃ (9), -CHO (3) Luminescent material precursor; aldehyde enables further functionalization (e.g., hydrazone formation)
9-Butyl-9H-carbazole-3-carboxaldehyde -CH₂CH₂CH₂CH₃ (9), -CHO (3) Enhanced solubility due to longer alkyl chain; used in OLEDs
Key Observations:
  • Alkyl Substituents (9-position): Methyl (C1), ethyl (C2), and butyl (C4) groups influence solubility and steric hindrance. Longer alkyl chains (e.g., butyl) improve solubility in organic solvents , while methyl groups balance steric effects and synthetic simplicity.
  • Functional Groups (3-position): Carbothioamide (-C(=S)NH₂): Expected to enhance intermolecular interactions (H-bonding) and alter electronic properties compared to aldehyde (-CHO) or nitro (-NO₂) groups. Nitro (-NO₂): Strong electron-withdrawing effect, red-shifting absorption/emission spectra . Aldehyde (-CHO): Versatile for condensation reactions (e.g., hydrazones in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.